molecular formula C7H14N2S B14782895 (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride

Cat. No.: B14782895
M. Wt: 158.27 g/mol
InChI Key: JUPUJRCJICHRIW-UHFFFAOYSA-N
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Description

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride is a chemical compound with a unique structure that includes an amino group, a pyrrolidine ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amino and thione groups. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thione group.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of thione-containing compounds on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the thione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-thione derivatives and pyrrolidine-containing molecules. Examples include:

  • (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-one
  • (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-sulfone

Uniqueness

What sets (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione,hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a thione group allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

2-amino-1-pyrrolidin-1-ylpropane-1-thione

InChI

InChI=1S/C7H14N2S/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3

InChI Key

JUPUJRCJICHRIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=S)N1CCCC1)N

Origin of Product

United States

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